6-amino-5-(4-fluorobenzyl)-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile
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Overview
Description
6-amino-5-(4-fluorobenzyl)-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile is a complex organic compound that features a unique combination of functional groups, including an amino group, a fluorobenzyl group, a benzoimidazole moiety, and a pyrrolopyrazine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5-(4-fluorobenzyl)-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile typically involves multi-step organic reactions. One common approach is the condensation of an appropriate benzoimidazole derivative with a pyrrolopyrazine precursor under controlled conditions. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-amino-5-(4-fluorobenzyl)-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the fluorobenzyl moiety.
Scientific Research Applications
6-amino-5-(4-fluorobenzyl)-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-amino-5-(4-fluorobenzyl)-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)thieno[2,3-b]pyridin-6(7H)-one
- (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
Uniqueness
6-amino-5-(4-fluorobenzyl)-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various modifications, making it a versatile compound for research and development.
Properties
IUPAC Name |
6-amino-5-[(4-fluorophenyl)methyl]-7-(1-methylbenzimidazol-2-yl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN8/c1-31-18-5-3-2-4-15(18)29-22(31)19-20-23(30-17(11-26)16(10-25)28-20)32(21(19)27)12-13-6-8-14(24)9-7-13/h2-9H,12,27H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRSMRFJRAULFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=C(N(C4=NC(=C(N=C34)C#N)C#N)CC5=CC=C(C=C5)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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